2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide
Description
2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chlorophenyl group, an indole moiety, and an acetamide linkage, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-3-4-13(10-15)11-17(22)20-12-18(23)21-9-8-14-5-1-2-7-16(14)21/h1-7,10H,8-9,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSLMSAOAQHGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorophenyl Acetamide Formation: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the indole derivative with the chlorophenyl acetamide. This can be achieved through a nucleophilic substitution reaction, where the amine group of the indole attacks the carbonyl carbon of the acetamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its indole moiety is particularly interesting due to its presence in many natural products and pharmaceuticals.
Medicine
Medically, this compound has potential as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the acetamide linkage provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-(3-bromophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide: Bromine substituent instead of chlorine.
2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]propionamide: Propionamide instead of acetamide.
Uniqueness
The unique combination of the chlorophenyl group, indole moiety, and acetamide linkage in 2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
